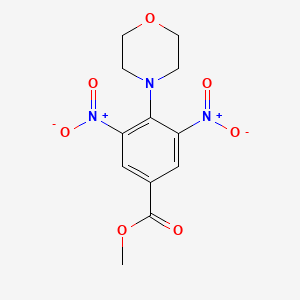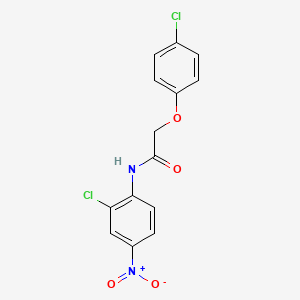![molecular formula C18H19Cl3N2O2 B11707878 4-methoxy-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11707878.png)
4-methoxy-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-N-{2,2,2-trichlor-1-[(2,4-dimethylphenyl)amino]ethyl}benzamid ist eine komplexe organische Verbindung mit der Summenformel C17H17Cl3N2O2. Sie ist bekannt für ihre einzigartige chemische Struktur, die einen Benzamid-Kern umfasst, der mit Methoxy-, Trichlor- und Dimethylphenylgruppen substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Methoxy-N-{2,2,2-trichlor-1-[(2,4-dimethylphenyl)amino]ethyl}benzamid umfasst in der Regel mehrere Schritte. Ein gängiges Verfahren umfasst die folgenden Schritte:
Friedel-Crafts-Acylierung: Der erste Schritt beinhaltet die Acylierung eines Benzolrings, um die Acylgruppe einzuführen.
Amidierung: Das acylierte Produkt wird dann mit einem Amin umgesetzt, um die Benzamidstruktur zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit verbessern. Industrielle Verfahren konzentrieren sich auch auf die Minimierung von Abfall und die Verbesserung der Effizienz jedes Schrittes.
Chemische Reaktionsanalyse
Arten von Reaktionen
4-Methoxy-N-{2,2,2-trichlor-1-[(2,4-dimethylphenyl)amino]ethyl}benzamid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Trichlor-Gruppe in weniger chlorierte Derivate umwandeln.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Trichlorethylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Katalysators werden verwendet.
Substitution: Nukleophile wie Natriummethoxid (NaOMe) oder Natriumethoxid (NaOEt) werden häufig eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Chinone ergeben, während die Reduktion teilweise dechlorierte Derivate produzieren kann.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-N-{2,2,2-trichlor-1-[(2,4-dimethylphenyl)amino]ethyl}benzamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, darunter antimikrobielle und Antikrebsaktivität.
Medizin: Es wird laufend geforscht, um sein Potenzial als Therapeutikum zu untersuchen.
Industrie: Es wird bei der Entwicklung von Spezialchemikalien und Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-Methoxy-N-{2,2,2-trichlor-1-[(2,4-dimethylphenyl)amino]ethyl}benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Trichlorethylgruppe kann kovalente Bindungen mit nukleophilen Stellen in biologischen Molekülen eingehen, was zu verschiedenen biochemischen Effekten führt. Die Methoxy- und Dimethylphenylgruppen können die Bindungsaffinität und -spezifität der Verbindung für bestimmte Zielstrukturen verstärken .
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxy-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce partially dechlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-methoxy-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The methoxy and dimethylphenyl groups may enhance the compound’s binding affinity and specificity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Methoxy-N-(2,2,2-trichlor-1-p-tolylamino-ethyl)-benzamid
- 4-Methoxy-N-(2,2,2-trichlor-1-cyclohexylamino-ethyl)-benzamid
- 4-Methoxy-N-(2,2,2-trichlor-1-(4-nitrophenoxy)-ethyl)-benzamid
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen ist 4-Methoxy-N-{2,2,2-trichlor-1-[(2,4-dimethylphenyl)amino]ethyl}benzamid durch das Vorhandensein der 2,4-Dimethylphenylgruppe einzigartig, die möglicherweise besondere chemische und biologische Eigenschaften verleiht. Diese strukturelle Variation kann die Reaktivität, Stabilität und Wechselwirkung der Verbindung mit biologischen Zielstrukturen beeinflussen .
Eigenschaften
Molekularformel |
C18H19Cl3N2O2 |
|---|---|
Molekulargewicht |
401.7 g/mol |
IUPAC-Name |
4-methoxy-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide |
InChI |
InChI=1S/C18H19Cl3N2O2/c1-11-4-9-15(12(2)10-11)22-17(18(19,20)21)23-16(24)13-5-7-14(25-3)8-6-13/h4-10,17,22H,1-3H3,(H,23,24) |
InChI-Schlüssel |
FSHZOOLNAFFFAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-3-(4-chlorophenyl)-2-[(4-nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11707798.png)
![[(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11707801.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11707813.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707830.png)


![5-(2-Bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11707850.png)
![1'-(4,4-dimethyl-3-oxopentyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11707853.png)
![8-hydroxy-7-[(6-hydroxy-8-oxo-3,4-dihydro-2H,8H-pyrimido[2,1-b][1,3]thiazin-7-yl)(4-nitrophenyl)methyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B11707860.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11707864.png)
![2-{[(3,4-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11707868.png)


